molecular formula C11H14BrN B1381933 5-Bromo-2-isopropylindoline CAS No. 1368754-01-1

5-Bromo-2-isopropylindoline

Cat. No.: B1381933
CAS No.: 1368754-01-1
M. Wt: 240.14 g/mol
InChI Key: GGGYARMYNBARFW-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropylindoline is a derivative of indoline, a significant heterocyclic compound. Indoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The presence of a bromine atom at the 5-position and an isopropyl group at the 2-position of the indoline ring imparts unique chemical properties to this compound.

Scientific Research Applications

5-Bromo-2-isopropylindoline has several applications in scientific research:

Future Directions

The future directions for the study and application of 5-Bromo-2-isopropylindoline could include further exploration of its synthesis, its potential biological activities, and its use as a building block in the synthesis of more complex molecules . Additionally, the development of more efficient and environmentally friendly synthetic methods could be a focus of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isopropylindoline typically involves the bromination of 2-isopropylindoline. One common method is the electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-isopropylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropylindoline involves its interaction with specific molecular targets and pathways. The bromine atom and isopropyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-isopropylindoline is unique due to the combined presence of the bromine atom and isopropyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-2-propan-2-yl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-7(2)11-6-8-5-9(12)3-4-10(8)13-11/h3-5,7,11,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGYARMYNBARFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-isopropylindoline
Reactant of Route 2
5-Bromo-2-isopropylindoline
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5-Bromo-2-isopropylindoline
Reactant of Route 4
5-Bromo-2-isopropylindoline
Reactant of Route 5
5-Bromo-2-isopropylindoline
Reactant of Route 6
5-Bromo-2-isopropylindoline

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